N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-12-3-4-13(2)18(7-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-16-9-14(23)8-15(24)10-16/h3-10H,11H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYSCAZFQLDTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action and efficacy in various biological assays.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activities. Its molecular formula is , with a molecular weight of approximately 483.42 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H20Cl2N4OS |
| Molecular Weight | 483.42 g/mol |
| InChI Key | GIMQFLZIUNOEDS-UHFFFAOYSA-N |
Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2). The inhibition of these enzymes is crucial as they play a key role in the inflammatory process by converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain.
Inhibition Studies
In vitro studies have demonstrated that this compound selectively inhibits COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors. The IC50 values for COX inhibition were reported as follows:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 4.15 - 18.80 |
| COX-2 | 0.04 - 0.46 |
These results indicate a strong preference for COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory conditions.
Anti-inflammatory and Analgesic Activities
The compound has been evaluated for its analgesic and anti-inflammatory properties through various experimental models. Notably, it exhibited significant anti-inflammatory activity with an edema inhibition percentage ranging from 68% to 86%, outperforming standard drugs like sodium diclofenac in some assays.
Case Studies
- Analgesic Activity : In a model assessing pain response, compounds similar to this compound showed analgesic effects comparable to established analgesics with protection rates around 51%.
- Inflammation Models : The compound demonstrated rapid onset of action in reducing inflammation within one hour of administration, highlighting its potential for acute inflammatory conditions.
Cytokine Modulation
Research has also indicated that this compound may influence cytokine levels associated with inflammation. For example, significant reductions in interleukin-1 beta (IL-1β) levels were observed in treated models, further supporting its role in modulating the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
